molecular formula C16H13NO4S B14459492 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- CAS No. 67923-48-2

9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-

Katalognummer: B14459492
CAS-Nummer: 67923-48-2
Molekulargewicht: 315.3 g/mol
InChI-Schlüssel: XFOUJPUTCADLAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, hydroxy, and thioether functional groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- typically involves the following steps:

    Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.

    Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.

    Hydroxylation: The amino groups are hydroxylated to form 1-amino-4-hydroxy-9,10-anthracenedione.

    Thioether Formation: The hydroxy group is reacted with 2-mercaptoethanol under basic conditions to introduce the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy and thioether groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxylated derivatives.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes involved in disease pathways.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Wirkmechanismus

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include oxidative stress response and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Amino-4-hydroxyanthraquinone: Similar structure but lacks the thioether group.

    1-Amino-4-hydroxy-2-phenoxyanthraquinone: Contains a phenoxy group instead of the hydroxyethylthio group.

    1,4-Diamino-9,10-anthracenedione: Contains two amino groups and lacks the hydroxy and thioether groups.

Uniqueness

9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]- is unique due to the presence of the hydroxyethylthio group, which imparts distinct chemical reactivity and potential biological activity. This functional group can participate in specific interactions and reactions that are not possible with other similar compounds.

Eigenschaften

CAS-Nummer

67923-48-2

Molekularformel

C16H13NO4S

Molekulargewicht

315.3 g/mol

IUPAC-Name

1-amino-4-hydroxy-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C16H13NO4S/c17-14-11(22-6-5-18)7-10(19)12-13(14)16(21)9-4-2-1-3-8(9)15(12)20/h1-4,7,18-19H,5-6,17H2

InChI-Schlüssel

XFOUJPUTCADLAU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.